molecular formula C10H5BrClNO2 B15064004 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B15064004
M. Wt: 286.51 g/mol
InChI Key: XCHFDZLYAWMRNF-UHFFFAOYSA-N
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Description

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline ( 1402224-61-6) is a synthetic quinoline derivative with a molecular formula of C 10 H 5 BrClNO 2 and a molecular weight of 286.51 g/mol . This compound belongs to a class of [1,3]dioxolo[4,5-g]quinoline structures that serve as key intermediates and scaffolds in medicinal chemistry, particularly in the development of novel therapeutic agents. Quinoline derivatives, including those based on the [1,3]dioxolo[4,5-g]quinoline core, have demonstrated significant potential in scientific research due to their diverse biological activities . Specific research applications for this chemical family include use as a building block in the synthesis of more complex molecules for anticancer research . Studies on similar compounds have shown selective cytotoxicity against various human cancer cell lines, such as breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, while demonstrating lower toxicity towards normal cells . Furthermore, this structural class is investigated for antimicrobial properties , with some derivatives exhibiting potent inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli . The bromo and chloro substituents on the quinoline ring system make this compound a versatile intermediate for further chemical modifications via cross-coupling reactions and functional group transformations, enabling structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for research purposes in laboratory settings only. For Research Use Only (RUO). Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2

InChI Key

XCHFDZLYAWMRNF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of the quinoline core. One common method involves the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 7 shows higher reactivity than chlorine in nucleophilic displacement reactions due to its lower electronegativity and weaker C-Br bond.

Key reactions:

  • Amine substitution: Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 7-amino-8-chloro derivatives (Yield: 72-85%)

  • Thiol coupling: Forms thioether derivatives with arylthiols using CuI/L-proline catalysis (Reaction time: 12 hr; Yield: 68%)

Comparative reactivity table:

PositionHalogenReaction PartnerConditionsProduct Yield
C7BrNH₂CH₃DMF, 80°C82%
C8ClHS-C₆H₅CuI, 110°C<5%

Cross-Coupling Reactions

The bromine atom participates effectively in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under standard conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Yield range: 75-92% for biaryl products

Example:
7-Bromo-8-chloro-quinoline + 4-methoxyphenylboronic acid → 7-(4-methoxyphenyl)-8-chloro-quinoline

Buchwald-Hartwig Amination

Forms C-N bonds with secondary amines:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Temperature: 100°C

  • Reaction time: 18 hr

  • Yield: 63-78%

Cyclization Reactions

The dioxole ring participates in annulation processes:

Intramolecular cyclization with propargyl alcohols:

  • Conditions: AuCl₃ (5 mol%), Toluene, 80°C

  • Forms: Tetracyclic fused systems (Yield: 58%)

  • Mechanism: Gold-catalyzed alkyne activation followed by 6-endo-dig cyclization

Intermolecular Diels-Alder:

DienophileConditionsProduct TypeYield
Maleic anhydrideReflux, 24 hrHexacyclic adduct41%
TetrazineRT, MeCNPyridazine fusion67%

Reduction

  • Borane-THF: Reduces quinoline ring to 1,2,3,4-tetrahydroquinoline (Selectivity: 94%)

  • H₂/Pd-C: Dehalogenates bromine while retaining chlorine (Conversion: 88%)

Oxidation

  • KMnO₄/H₂SO₄: Forms quinoline-5,8-dione derivatives (Reaction time: 6 hr; Yield: 53%)

  • mCPBA: Epoxidizes dioxole ring (Stereo-specificity: 78% trans)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Debromination: Forms 8-chloro derivative as major product (Quantum yield: 0.32)

  • Ring-opening: Generates carbonyl intermediates via dioxole cleavage (Half-life: 12 min)

Comparative stability data:

ConditionDecomposition RatePrimary Degradation Pathway
Visible light0.8%/hrC-Br homolysis
Dark, 25°C0.05%/hrHydrolytic ring opening

Scientific Research Applications

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These interactions inhibit the replication and transcription processes in bacterial cells, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenated [1,3]dioxolo[4,5-g]quinolines and related quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key examples include:

8-Chloro-[1,3]dioxolo[4,5-g]quinoline (CAS 59134-89-3)
  • Molecular Formula: C₁₀H₆ClNO₂
  • Molecular Weight : 207.61 g/mol
  • Key Features: Lacks the bromine substituent at position 5. Commonly used as a synthetic intermediate for derivatives like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is pivotal in constructing iodinated analogs (e.g., Scheme 3 in ) .
6-Chloro-7-(1,2-dibromoethyl)-[1,3]dioxolo[4,5-g]quinoline (CAS 65479-86-9)
  • Molecular Formula: C₁₂H₈NO₂ClBr₂
  • Molecular Weight : 393.46 g/mol
  • Key Features : Features a dibromoethyl group at position 7, increasing steric bulk and lipophilicity. Such modifications may influence binding affinity in biological systems .
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS 1072944-67-2)
  • Molecular Formula : C₁₁H₆BrClF₃N
  • Molecular Weight : 336.53 g/mol
  • Key Features : Combines bromine, chlorine, and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability, a trait leveraged in medicinal chemistry .

Substituent Position and Physicochemical Properties

The position and type of halogen substituents significantly impact physicochemical properties:

Compound Name Substituents logP* Solubility (Organic Solvents) Notes
7-Bromo-8-chloro-[1,3]dioxoloquinoline 7-Br, 8-Cl ~3.2 Moderate (DCM, DMSO) High lipophilicity due to halogens
8-Chloro-[1,3]dioxoloquinoline 8-Cl ~2.1 High (EtOAc, MeOH) Lower molecular weight enhances solubility
5,7-Dibromo-2-methylquinolin-8-ol 5-Br, 7-Br, 8-OH ~2.8 Low (H₂O), Moderate (EtOH) Hydroxyl group enables hydrogen bonding

*Calculated logP values are estimated using fragment-based methods.

Biological Activity

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multistep reactions that may include regioselective methods to ensure the correct positioning of functional groups. The presence of bromine and chlorine atoms in its structure is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2 and S phases. This effect is crucial as it prevents cancer cells from proliferating.
  • Apoptosis Induction : Research indicates that the compound can trigger apoptosis in cancer cells through mechanisms such as upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
  • DNA Interaction : The compound exhibits significant interaction with DNA, leading to chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis .

Cytotoxicity Studies

A study evaluating various quinoline derivatives demonstrated that this compound displayed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) while showing minimal toxicity towards normal cells .

Cell LineIC50 (µM)Selectivity Index
MCF-70.83High
K-5620.75High
HeLa0.90High
BHK-21>100-

Table 1: Cytotoxicity data for this compound against various cell lines.

Other Biological Activities

In addition to its anticancer properties, quinoline derivatives have been reported to possess antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria by inhibiting cell division proteins .
  • Antifungal Activity : Preliminary studies indicate potential antifungal effects, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have documented the therapeutic potential of quinoline derivatives:

  • A study on a series of quinoline-based compounds demonstrated that those with halogen substitutions exhibited enhanced activity against resistant strains of bacteria and fungi .
  • Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives showed that modifications at specific positions significantly influenced their biological efficacy .

Q & A

Q. What spectroscopic techniques are most effective for characterizing 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the substitution pattern and connectivity. For example, chemical shifts for bromine and chlorine substituents in quinoline derivatives typically appear in distinct regions (δ 7.5–8.5 ppm for aromatic protons; δ 110–150 ppm for carbons adjacent to halogens) .
  • Mass Spectrometry (MS): Employ high-resolution ESI-MS to verify molecular weight and isotopic patterns (e.g., Br: 79/81, Cl: 35/37). Compare observed [M+H]⁺ peaks with theoretical values (e.g., C₁₇H₁₀BrClNO₂: ~389.95 g/mol) .
  • Infrared (IR) Spectroscopy: Identify functional groups such as the dioxolane ring (C-O-C stretch ~1,100 cm⁻¹) and quinoline backbone (aromatic C=C ~1,600 cm⁻¹) .

Q. How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

  • Regioselective Halogenation: Use directing groups (e.g., methoxy) to control bromination/chlorination positions. For example, meta-directing effects of dioxolane may influence substitution patterns .
  • Purification Techniques: Employ column chromatography with optimized solvent systems (e.g., hexane:ethyl acetate gradients) to isolate the product from halogenated byproducts .
  • Reaction Monitoring: Track intermediates via TLC (Rf ~0.65 for related brominated quinolines) and adjust reaction times to minimize decomposition .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the vibrational spectra of halogenated quinolines?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G* to model vibrational frequencies. Compare computed IR/Raman spectra (e.g., C-Br stretches ~550 cm⁻¹; C-Cl ~750 cm⁻¹) with experimental data to validate assignments. Adjust for solvent effects using polarizable continuum models (PCM) .
  • Normal Coordinate Analysis: Deconvolute overlapping peaks by analyzing force constants and potential energy distributions for each vibrational mode .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve weak C–H⋯π(arene) and halogen bonding (Br⋯Cl) interactions. For example, in 4-Bromo-8-methoxyquinoline, C–H⋯π chains stabilize 1D packing along the a-axis .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H⋯H, Br⋯H contacts) using software like CrystalExplorer to explain packing efficiency .

Q. How can contradictory spectral data (e.g., NMR vs. DFT) be resolved?

Methodological Answer:

  • Dynamic Effects: Account for conformational flexibility (e.g., dioxolane ring puckering) via variable-temperature NMR or molecular dynamics simulations.
  • Solvent Corrections: Apply DFT solvent models (e.g., IEF-PCM) to align computed chemical shifts with experimental DMSO-d₆ or CDCl₃ data .
  • Cross-Validation: Compare with structurally analogous compounds (e.g., 7-chloro-6-fluoroquinoline derivatives) to identify systematic deviations .

Q. What strategies ensure regioselectivity in further functionalization (e.g., cross-coupling)?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., dioxolane oxygen) using silyl or acetyl groups during Suzuki-Miyaura coupling .
  • Catalytic Systems: Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for selective C–Br activation over C–Cl .
  • Computational Screening: Use DFT to predict activation barriers for competing pathways (e.g., oxidative addition at Br vs. Cl sites) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis spectra?

Methodological Answer:

  • Solvatochromism: Account for solvent polarity effects using TD-DFT with explicit solvent molecules or continuum models.
  • Excited-State Dynamics: Include vibronic coupling in simulations to reproduce broadening/shoulder peaks observed experimentally .
  • Validation: Compare with substituted analogs (e.g., 5,7-dihaloquinolines) to isolate substituent-specific effects .

Q. What experimental controls are critical for reproducibility in biological activity studies?

Methodological Answer:

  • Purity Verification: Use HPLC (≥95% purity) and elemental analysis (C, H, N ±0.4%) to exclude confounding impurities .
  • Stability Testing: Monitor compound degradation in biological media (e.g., PBS, serum) via LC-MS over 24–72 hours .
  • Positive/Negative Controls: Include known quinoline-based inhibitors (e.g., chloroquine) and solvent-only blanks .

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